N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that features a benzofuran moiety and a trifluoromethylphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with a benzofuran nucleus, like “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide”, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Preparation Methods
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran moiety and the trifluoromethylphenyl group.
Chemical Reactions Analysis
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrobenzofuran derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anti-inflammatory and anticancer activities.
The unique combination of the benzofuran moiety and the trifluoromethylphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct biological activities and potential therapeutic applications .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A benzofuran moiety which contributes to its biological activity.
- A trifluoromethyl group that enhances lipophilicity and may influence receptor binding.
- An acetamide functional group that can modulate pharmacokinetic properties.
Molecular Formula
The molecular formula for this compound is C16H16F3N.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of benzofuran showed cytotoxic effects against various cancer cell lines. The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, suggesting a promising potential for this compound in cancer treatment .
The proposed mechanism of action for compounds in this class often involves:
- Inhibition of Bcl-2 : This anti-apoptotic protein plays a crucial role in cancer cell survival. Compounds that can disrupt its function may induce apoptosis in cancer cells.
- Hydrophobic interactions : Studies using molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substitutions on the benzofuran and phenyl rings:
- Trifluoromethyl substitution : Enhances the lipophilicity and possibly the binding affinity to target proteins.
- Positioning of substituents : The placement of electron-donating or withdrawing groups on the phenyl ring significantly affects cytotoxicity and selectivity towards cancer cells.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds:
-
Cytotoxicity Assays :
- Compounds were tested against various cancer cell lines using MTT assays, demonstrating significant growth inhibition compared to standard drugs like doxorubicin.
- A notable compound exhibited an IC50 value lower than 10 µM across multiple cell lines, indicating strong antiproliferative effects.
-
In Vivo Studies :
- In animal models, administration of related benzofuran derivatives led to reduced tumor growth rates, supporting their potential as therapeutic agents.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)14-5-3-4-12(8-14)9-17(23)22-10-13-11-24-16-7-2-1-6-15(13)16/h1-8,13H,9-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJZHBITXYIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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